4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine
Description
Properties
CAS No. |
656830-15-8 |
|---|---|
Molecular Formula |
C15H15N3S |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
4-(1,2,3,4-tetrahydrocarbazol-9-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H15N3S/c16-15-17-14(9-19-15)18-12-7-3-1-5-10(12)11-6-2-4-8-13(11)18/h1,3,5,7,9H,2,4,6,8H2,(H2,16,17) |
InChI Key |
MQBDJHXYFXIDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C4=CSC(=N4)N |
Origin of Product |
United States |
Preparation Methods
Key Methodology (Adapted for THC Attachment)
- Starting Material : A THC-substituted 2-chloro-1-aryl ethanone (e.g., 2-chloro-1-(tetrahydrocarbazol-9-yl)ethanone).
- Reagents : Thiourea (or substituted thiourea) and polar solvents (e.g., methanol).
- Conditions : MW heating at 90°C for 30 minutes.
Example Reaction :
$$
\text{2-Chloro-1-(THC-9-yl)ethanone} + \text{Thiourea} \xrightarrow{\text{MW, 90°C, 30 min}} \text{4-(THC-9-yl)-1,3-thiazol-2-amine}
$$
| Parameter | Value/Description | Yield (%) | Source |
|---|---|---|---|
| Reaction Time | 30 minutes | 89–95 | |
| Solvent | Methanol | N/A | |
| Catalyst | None | N/A |
Advantages : High yields, reduced reaction time, and scalability.
Alkylation of Thiazol-2-amine with THC Bromide
This method employs nucleophilic substitution to attach the THC group to a pre-formed thiazole.
General Procedure
- Base : Sodium hydride (NaH) in tetrahydrofuran (THF).
- Reagents : 4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)bromide and 1,3-thiazol-2-amine.
- Conditions : Room temperature, 1 hour, followed by quenching with NH₄Cl.
Example Reaction :
$$
\text{1,3-Thiazol-2-amine} + \text{THC-Br} \xrightarrow{\text{NaH, THF, RT, 1 h}} \text{4-(THC-9-yl)-1,3-thiazol-2-amine}
$$
| Parameter | Value/Description | Yield (%) | Source |
|---|---|---|---|
| Reaction Time | 1 hour | 16.7–17.6 | |
| Purification | Silica gel chromatography | N/A |
Challenges : Moderate yields due to steric hindrance from the bulky THC group.
Cyclization of Hydrazide Derivatives
Hydrazide intermediates can cyclize to form the thiazole ring.
Protocol (Hypothetical Adaptation)
- Intermediate : 2-(1,2,3,4-Tetrahydrocarbazol-9-yl)acetohydrazide.
- Reagents : Formaldehyde and mineral acid.
- Conditions : Reflux in ethanol or THF.
Example Reaction :
$$
\text{2-(THC-9-yl)acetohydrazide} + \text{HCHO} \xrightarrow{\text{HCl, EtOH, reflux}} \text{4-(THC-9-yl)-1,3-thiazol-2-amine}
$$
| Parameter | Value/Description | Yield (%) | Source |
|---|---|---|---|
| Reaction Time | 24 hours | 41.3 | |
| Catalyst | HCl | N/A |
Limitations : Requires extended reaction times and purification steps.
Fischer Indole Synthesis for THC Precursor
The THC scaffold is often synthesized via Fischer indole cyclization.
Method for THC Formation
- Reagents : Phenylhydrazine and cyclohexanone.
- Catalyst : Acetic acid or p-toluenesulfonic acid (p-TSA).
- Conditions : Microwave (MW) heating or conventional reflux.
| Parameter | Value/Description | Yield (%) | Source |
|---|---|---|---|
| Method | MW with p-TSA | 91–93 | |
| Reaction Time | 3 minutes (MW) | N/A |
Subsequent Functionalization : Bromination or chlorination at the 4-position of THC for further coupling.
Borsche-Drechsel Cyclization
An alternative route to THC involving acid-catalyzed rearrangement.
Procedure
- Reagents : Cyclohexanone phenylhydrazone.
- Catalyst : HCl or acetic acid.
- Conditions : Reflux in aqueous ethanol.
Yield : 95% under optimized conditions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its therapeutic potential, particularly in neuroprotective and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it has been shown to inhibit butyrylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds are critical for understanding the unique attributes of “4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine.” Below is a comparative analysis with key derivatives from the evidence:
Structural Analogues with Dihydroacenaphthylen-Thiazole Scaffolds
describes compounds such as N-(4-Ethoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3c) and N-(3,5-Dichlorophenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3e) . These share the thiazol-2-amine moiety but differ in the fused aromatic system (dihydroacenaphthylen vs. tetrahydrocarbazole) and substituents on the phenyl ring. Key distinctions include:
- Core Structure : Dihydroacenaphthylen (two fused benzene rings) vs. tetrahydrocarbazole (benzene fused to a partially saturated pyrrole ring). This difference impacts conjugation and steric bulk.
- Substituents: Ethoxy, methoxy, chloro, and carboxylic acid groups on the phenyl ring in analogues (3c–3h) vs.
- Physical Properties : Melting points for dihydroacenaphthylen derivatives range from 185°C to 325°C, with higher purity (HPLC >98%) and moderate yields (52–74%) .
Tetrahydrocarbazole Derivatives with Varied Functional Groups
highlights tetrahydrocarbazole derivatives like N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide, which incorporate acetamide groups rather than thiazole rings. The carbonyl linkage in these derivatives contrasts with the direct thiazole-carbazole bond in the target compound, suggesting divergent electronic profiles and metabolic stability .
Carbazole-Based Heterocycles
lists bis-carbazolylmethane derivatives (e.g., 9,9'-Methylenebis(9H-carbazole) ), which lack the thiazole ring entirely. These compounds emphasize carbazole’s versatility in forming dimeric structures but are structurally distant from the target molecule due to the absence of heterocyclic nitrogen-sulfur systems .
Comparative Data Table
| Compound Name | Core Structure | Substituents/Functional Groups | Yield (%) | Melting Point (°C) | Purity (HPLC, %) |
|---|---|---|---|---|---|
| This compound | Tetrahydrocarbazole-thiazole | None (parent structure) | N/A | N/A | N/A |
| N-(4-Ethoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3c) | Dihydroacenaphthylen-thiazole | 4-Ethoxyphenyl | 64.4 | 194.3–197.0 | 99.3 |
| N-(3,5-Dichlorophenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3e) | Dihydroacenaphthylen-thiazole | 3,5-Dichlorophenyl | 54.9 | 222.6–225.1 | 98.6 |
| N-[3-(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide | Tetrahydrocarbazole-acetamide | 6-Chloro, carbonylphenyl acetamide | N/A | N/A | N/A |
Key Research Findings
Synthetic Yields: Dihydroacenaphthylen-thiazole derivatives () show moderate-to-high yields (52–74%), suggesting efficient synthetic routes.
Thermal Stability : High melting points (>200°C) in dihydroacenaphthylen derivatives correlate with crystalline stability, likely due to planar aromatic cores. The tetrahydrocarbazole-thiazole hybrid may exhibit lower melting points due to reduced conjugation .
Biological Implications : Tetrahydrocarbazole derivatives in are designed for specific activities (e.g., enzyme inhibition), while thiazole-containing analogues in may target different pathways (e.g., kinase modulation). The target compound’s thiazole ring could enhance hydrogen bonding in biological systems .
Biological Activity
4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N2S. The compound consists of a thiazole ring fused with a tetrahydrocarbazole moiety. This unique structure contributes to its diverse biological activity.
Antitumor Activity
Research has shown that thiazole derivatives exhibit significant antitumor activity. For instance, compounds with similar thiazole structures have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that specific thiazole derivatives had IC50 values as low as 1.61 µg/mL against certain cancer cells, suggesting that modifications in the thiazole structure can enhance anticancer potency .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | A-431 | 1.61 | Induction of apoptosis |
| Compound 10 | Jurkat | 1.98 | Inhibition of Bcl-2 |
| Compound 22 | HT29 | < Doxorubicin | Cell cycle arrest |
Anticonvulsant Activity
Thiazole-containing compounds have also been evaluated for their anticonvulsant properties. A notable study demonstrated that certain thiazole derivatives significantly reduced seizure activity in animal models . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring were crucial for enhancing anticonvulsant efficacy.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Regulation : Thiazole derivatives often modulate cell cycle progression by affecting cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
- Apoptosis Induction : Many thiazole compounds trigger apoptotic pathways through the activation of caspases and modulation of anti-apoptotic proteins such as Bcl-2.
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Studies
A recent study evaluated the anti-prion activity of related carbazole derivatives, highlighting the importance of structural modifications for enhancing biological efficacy . The findings indicated that specific functional groups attached to the carbazole framework significantly improved anti-prion activity in TSE-infected cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
